

# A Cross-Species Examination of Cedazuridine: Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

Cedazuridine, a potent inhibitor of the enzyme cytidine deaminase (CDA), has been developed to prevent the degradation of CDA-substrate drugs, most notably the hypomethylating agent decitabine, thereby enabling its oral administration.[1][2] Understanding the comparative metabolism and pharmacokinetics of cedazuridine across different species is crucial for the interpretation of preclinical safety and efficacy data and for predicting its clinical behavior. This guide provides a comprehensive overview of cedazuridine's metabolic fate and pharmacokinetic profile in key preclinical species and humans, supported by experimental data and detailed methodologies.

#### **Comparative Pharmacokinetics of Cedazuridine**

**Cedazuridine** has been evaluated in nonclinical toxicology and drug metabolism and pharmacokinetics (DMPK) studies, with mice and cynomolgus monkeys serving as the primary toxicology species.[1] In humans, extensive pharmacokinetic data are available from multiple clinical trials.[3][4][5]

#### **Key Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **cedazuridine** in mice, cynomolgus monkeys, and humans.



| Parameter                                            | Mouse                             | Cynomolgus<br>Monkey                      | Human                                                                         |
|------------------------------------------------------|-----------------------------------|-------------------------------------------|-------------------------------------------------------------------------------|
| Dose                                                 | 100, 300, 1000 mg/kg<br>(oral)[6] | 0.1 to 10 mg/kg (oral)<br>[7]             | 100 mg (oral, fixed dose with 35 mg decitabine)[8][9][10]                     |
| Tmax (median)                                        | Not explicitly stated             | Not explicitly stated                     | 3 hours (range 1.5 to 6.1 hrs)[6]                                             |
| Cmax (mean)                                          | Dose-dependent increase           | Dose-proportional increase in exposure[7] | 371 ng/mL (52% CV)<br>[6]                                                     |
| AUC (mean)                                           | Dose-dependent<br>increase        | Dose-proportional increase in exposure[7] | Day 1: 2950 nghr/mL<br>(49% CV) Steady-<br>state: 3291 nghr/mL<br>(45% CV)[6] |
| Half-life (steady-state)                             | Not explicitly stated             | Not explicitly stated                     | 6.7 hours (19% CV)[6]                                                         |
| Apparent Clearance (CL/F) (steady-state)             | Not explicitly stated             | Not explicitly stated                     | 30.3 L/hours (46%<br>CV)[6][11]                                               |
| Apparent Volume of Distribution (V/F) (steady-state) | Not explicitly stated             | Not explicitly stated                     | 296 L (51% CV)[11]                                                            |
| Plasma Protein<br>Binding                            | Not explicitly stated             | Not explicitly stated                     | 34% to 38%[6]                                                                 |
| Bioavailability                                      | Not explicitly stated             | Not explicitly stated                     | Approximately 20%[3]                                                          |

Note: CV refers to the coefficient of variation. Human data is from studies where **cedazuridine** was co-administered with decitabine.

## Metabolism and Excretion: A Cross-Species Perspective



**Cedazuridine** is characterized by its metabolic stability. In vitro studies have shown it to be stable in liver microsomes and hepatocytes.[1] It does not significantly inhibit major human cytochrome P450 (CYP) enzymes, nor is it a substrate or inhibitor of major human drug transporters, indicating a low potential for drug-drug interactions mediated by these pathways. [1][12]

The primary metabolic pathway identified for **cedazuridine** is its partial conversion to an epimer.[1][6] This conversion can occur in the acidic environment of the stomach prior to absorption.[1] This epimer is reported to be approximately 10-fold less effective in inhibiting cytidine deaminase.[6] Following this conversion, **cedazuridine** and its epimer are degraded through currently unknown pathways.[6]

Excretion of **cedazuridine** occurs through both renal and fecal routes. In humans, approximately 46% of the administered dose is recovered in the urine, with 21% as unchanged drug, and 51% is found in the feces, with 27% as unchanged drug.[3][6]



Click to download full resolution via product page

Caption: Metabolic pathway and excretion of **Cedazuridine**.

## **Experimental Protocols**



The pharmacokinetic and metabolic data presented in this guide were generated using standard, well-established methodologies in preclinical and clinical drug development.

#### **Preclinical In Vivo Pharmacokinetic Studies**

- Species: Mice and Cynomolgus Monkeys.
- Administration: Oral gavage of **cedazuridine**, often in combination with decitabine.
- Dosing: Dose-ranging studies were conducted to assess dose proportionality.[7] For subchronic toxicity studies in mice, doses of 100, 300, and 1000 mg/kg were used, and in cynomolgus monkeys, doses of 60 and 200 mg/kg were administered.[1]
- Sample Collection: Serial blood samples were collected at predetermined time points postdose.
- Bioanalysis: Plasma concentrations of cedazuridine were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.





Click to download full resolution via product page

Caption: Preclinical pharmacokinetic experimental workflow.

#### **Clinical Pharmacokinetic Studies**

- Study Design: Phase 1, 2, and 3 clinical trials, often with a randomized, crossover design to compare the oral combination of cedazuridine and decitabine to intravenous decitabine.[4]
   [5][8][13]
- Subjects: Patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][8][14]
- Dosing Regimen: A fixed-dose combination of 100 mg **cedazuridine** and 35 mg decitabine administered orally once daily for 5 days in a 28-day cycle.[4][8][11]



- Sample Collection: Intensive pharmacokinetic blood sampling was performed on specific days of the treatment cycles.
- Bioanalysis: Plasma concentrations of cedazuridine were measured using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental methods. Geometric mean ratios were used to compare AUCs between oral and intravenous decitabine arms to establish bioequivalence.[3]

#### In Vitro Metabolism and Transporter Studies

- Methods:
  - Metabolic Stability: Incubation of cedazuridine with liver microsomes and hepatocytes from various species (including human) to assess the rate of metabolism.[1]
  - CYP Inhibition: Evaluation of the potential of cedazuridine to inhibit the activity of major human cytochrome P450 enzymes using specific probe substrates.[1]
  - Transporter Interaction: Assessment of cedazuridine as a substrate and/or inhibitor of key human drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).[1]
- Analysis: The disappearance of the parent drug over time was monitored to determine
  metabolic stability. The effect of cedazuridine on the formation of metabolites of probe
  substrates was measured to assess CYP inhibition. Transport assays were used to evaluate
  interactions with drug transporters.

#### Conclusion

The cross-species comparison of **cedazuridine**'s metabolism and pharmacokinetics reveals a generally consistent profile. It is a metabolically stable compound with a primary, non-enzymatic conversion to a less active epimer. Its pharmacokinetic profile is characterized by dose-proportional exposure in preclinical species and predictable behavior in humans. The low potential for CYP-mediated drug interactions is a favorable characteristic for a combination therapy agent. This comprehensive understanding across species has been instrumental in the



successful clinical development of an oral formulation of decitabine in combination with **cedazuridine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) Astex [astx.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Decitabine/Cedazuridine: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. astx.com [astx.com]
- 8. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [A Cross-Species Examination of Cedazuridine: Metabolism and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668773#cross-species-comparison-of-cedazuridine-metabolism-and-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com